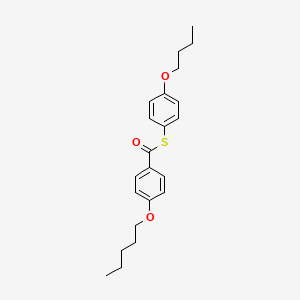
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C22H28O3S It is characterized by the presence of butoxy and pentyloxy groups attached to a benzene ring, along with a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 4-butoxyphenol with an appropriate alkylating agent under basic conditions.
Formation of the pentyloxybenzene intermediate: Similarly, 4-pentyloxybenzene can be synthesized by reacting 4-hydroxybenzene with a pentyloxy group donor.
Coupling reaction: The final step involves coupling the two intermediates in the presence of a thiocarbonylating agent to form the desired carbothioate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Inducing oxidative stress: Leading to cellular damage or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(4-Pentylphenyl) 4-(pentyloxy)benzene-1-carbothioate
- 4-(Butoxyphenyl) 4-(pentyloxy)benzene-1-carbohydrazide
Uniqueness
S-(4-Butoxyphenyl) 4-(pentyloxy)benzene-1-carbothioate is unique due to its specific combination of butoxy and pentyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90336-49-5 |
|---|---|
Molekularformel |
C22H28O3S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
S-(4-butoxyphenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O3S/c1-3-5-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-6-4-2/h8-15H,3-7,16-17H2,1-2H3 |
InChI-Schlüssel |
LUOFUWFDSPIHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


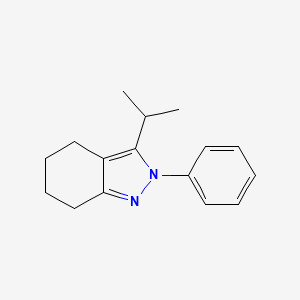
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
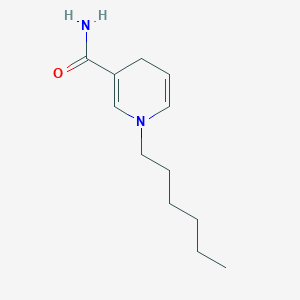
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
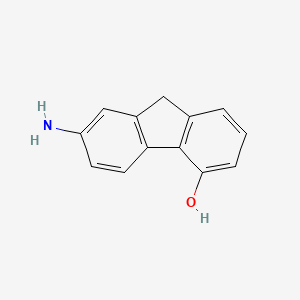
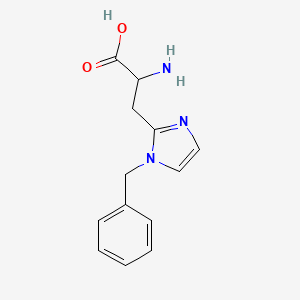
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
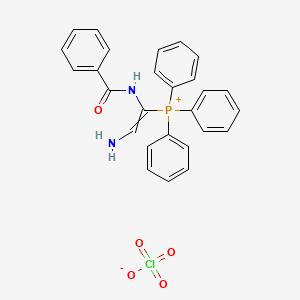
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
